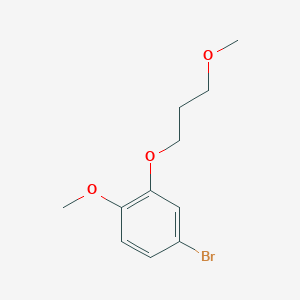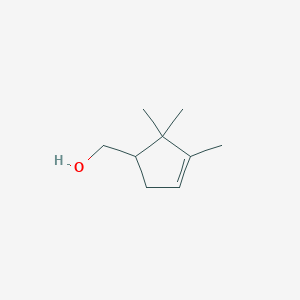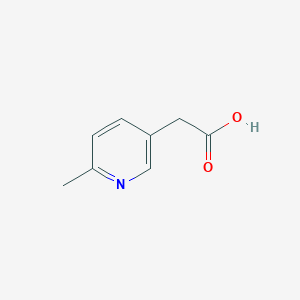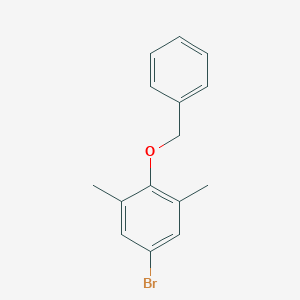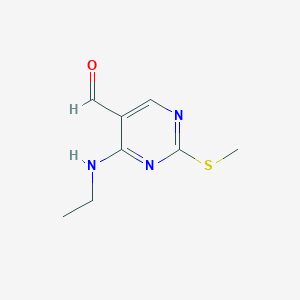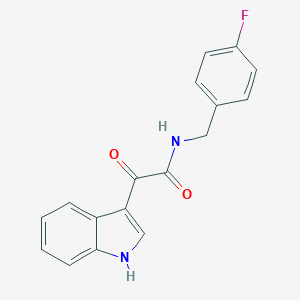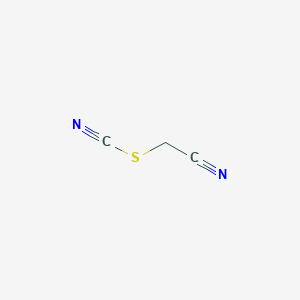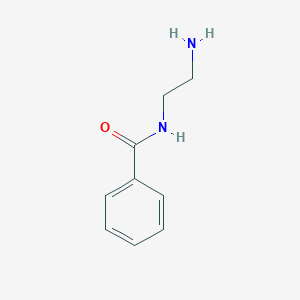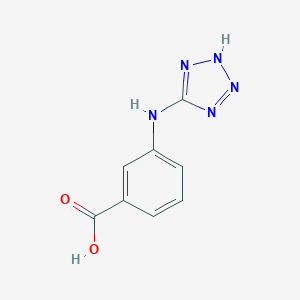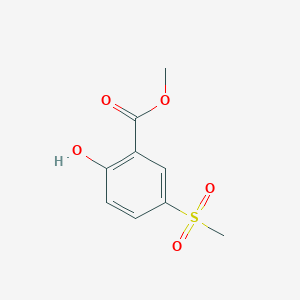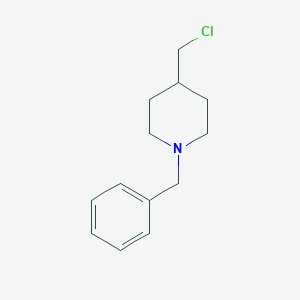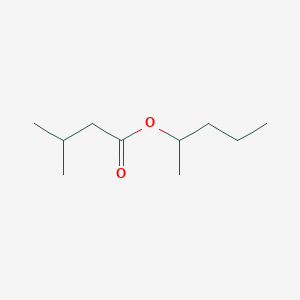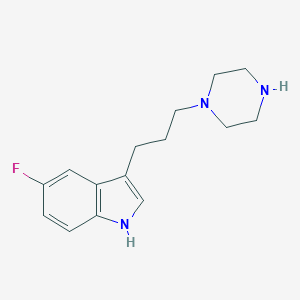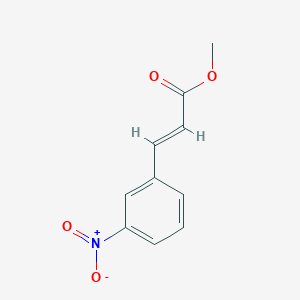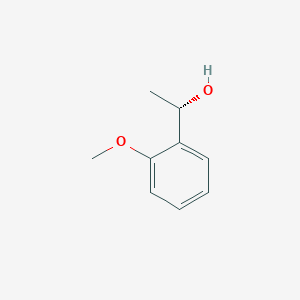
(S)-1-(2-Methoxyphenyl)ethanol
Descripción general
Descripción
“(S)-1-(2-Methoxyphenyl)ethanol” is a chiral compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is a useful research chemical .
Synthesis Analysis
The synthesis of “(S)-1-(2-Methoxyphenyl)ethanol” and similar compounds has been studied extensively. For instance, the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) could completely convert 100 g/L of 1a to (S)-1b . Furthermore, a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .Chemical Reactions Analysis
While specific chemical reactions involving “(S)-1-(2-Methoxyphenyl)ethanol” are not available, related compounds have been studied. For example, the cytotoxicity test of two active derivatives indicated that the glycoside 4-allyl-2-methoxyphenyl (2’,3’-di-Omethanesulfonyl-β-d-glucopyranoside) (156) was less toxic than (150) .Physical And Chemical Properties Analysis
“(S)-1-(2-Methoxyphenyl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 236.4±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 50.0±3.0 kJ/mol, and it has a flash point of 110.8±16.9 °C . The compound has an index of refraction of 1.521, a molar refractivity of 44.0±0.3 cm3, and a molar volume of 144.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Biocatalytic Production and Optimization
Biocatalytic Synthesis : (S)-1-(4-methoxyphenyl) ethanol, a structural analog of (S)-1-(2-methoxyphenyl)ethanol, is crucial for the production of drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst has been optimized, achieving high conversion and enantiomeric excess. This synthesis is significant for producing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles used in treating allergies (Kavi, Özdemir, Dertli, & Şahin, 2021).
Ionic Liquid-Containing Co-Solvent Systems : The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol shows improved efficiency in ionic liquid-containing co-solvent systems. The reaction's efficiency is influenced by the types of ions in the ionic liquids (Lou Wenyong, 2011).
Chemical Synthesis and Reaction Mechanisms
Etherification Mechanisms : Studies on derivatives of 2-alkylamino-1-(4-hydroxyphenyl)-1-ethanol, closely related to (S)-1-(2-methoxyphenyl)ethanol, have revealed insights into etherification processes and proposed reaction mechanisms, enhancing our understanding of these chemical transformations (Venter & Greeff, 1980).
Side-Chain Fragmentation Studies : The study of radical cations of compounds like 2-, 3-, and 4-(4-methoxyphenyl) alkanol, structurally similar to (S)-1-(2-methoxyphenyl)ethanol, has provided insights into the influence of OH group positioning and the aromatic ring on side-chain fragmentation in aqueous solutions (Baciocchi, Bietti, Manduchi, & Steenken, 1999).
Pharmaceutical and Synthetic Applications
Antiestrogen Properties : A related compound, MER-25, demonstrates the ability to block estrogen response, indicating potential applications in hormonal studies and therapies (Lerner, Holthaus, & Thompson, 1958).
Kinetic Studies in Organic Synthesis : Kinetic studies of reactions involving compounds structurally related to (S)-1-(2-methoxyphenyl)ethanol, such as various methoxyphenyl thionocarbonates, contribute to a deeper understanding of reaction mechanisms in organic synthesis (Castro, Leandro, Quesieh, & Santos, 2001).
Direcciones Futuras
The future directions for “(S)-1-(2-Methoxyphenyl)ethanol” could involve its use as a key precursor for the synthesis of Lusutrombopag . The bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound . The high catalytic activity and stereoselectivity of NoCR towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring indicate that NoCR is a valuable biocatalyst with potential practical applications .
Propiedades
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGVIOVURMJEA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methoxyphenyl)ethanol | |
CAS RN |
108100-06-7 | |
| Record name | (1S)-1-(2-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



